molecular formula C16H12ClN3O3S2 B3543437 N-(2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE

N-(2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE

Cat. No.: B3543437
M. Wt: 393.9 g/mol
InChI Key: JIILCLISLBIQJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole ring, the introduction of the nitro group to the benzyl part, and the attachment of these two parts together. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzothiazole ring and the nitrobenzyl group. The benzothiazole ring is aromatic, meaning it has a cyclic, planar arrangement of atoms with pi electrons delocalized across the structure. The nitro group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amino group, and the benzothiazole ring could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the nitro group and the benzothiazole ring would likely make it relatively stable. It might have a relatively high melting point due to the strong intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological molecules in the body to exert its effects. The nitro group and the benzothiazole ring could potentially interact with proteins or DNA .

Safety and Hazards

As with any chemical compound, handling “N-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide” would require appropriate safety measures. The nitro group can be explosive under certain conditions, and the compound could potentially be harmful if ingested or inhaled .

Future Directions

The future research directions for this compound could include studying its potential uses, such as in medicine or materials science. It could also involve studying its synthesis and properties in more detail .

Properties

IUPAC Name

N-[2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S2/c1-9(21)18-10-5-6-13-15(7-10)25-16(19-13)24-8-11-12(17)3-2-4-14(11)20(22)23/h2-7H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILCLISLBIQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE
Reactant of Route 6
N-(2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE

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